Cephalosporin P1
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13258-72-5 |
|---|---|
Molecular Formula |
C33H50O8 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
(2Z)-2-[(3R,4S,5S,6R,7R,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-3,7-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C33H50O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,18,22-25,27-29,36-37H,9,11-16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,23-,24+,25+,27-,28-,29+,31-,32+,33-/m1/s1 |
InChI Key |
YJJWILCYIMMPAS-NSENTHHTSA-N |
SMILES |
CC1C(CCC2(C1C(C(C3(C2CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)O)OC(=O)C)C)O |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2([C@H]1[C@H]([C@@H]([C@]3([C@H]2CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C)O)OC(=O)C)C)O |
Canonical SMILES |
CC1C(CCC2(C1C(C(C3(C2CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)O)OC(=O)C)C)O |
Appearance |
Solid powder |
Other CAS No. |
28393-42-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acremonic acid; Cephalosporin P; Cephalosporin P1 |
Origin of Product |
United States |
Biosynthesis Pathways and Genetic Basis of Cephalosporin P1
Identification of Cephalosporin (B10832234) P1 Biosynthetic Gene Clusters (BGCs)
The biosynthesis of Cephalosporin P1 in organisms like Acremonium chrysogenum is understood to involve the functioning of two separate BGCs. mdpi.com These clusters contain the genetic information necessary for the enzymatic transformations that convert a precursor molecule into the final this compound structure. acs.orgacs.orgfigshare.comresearchgate.net
Conserved Gene Clusters in Fusidane Biosynthesis
Fusidane-type antibiotics, including this compound, helvolic acid, and fusidic acid, share a common early biosynthetic pathway. acs.orgacs.orgfigshare.comnih.gov This initial route is catalyzed by six conserved enzymes, which are encoded by a set of conserved genes. nih.govacs.orgacs.orgfigshare.comnih.gov These conserved enzymes are responsible for constructing a common intermediate, 16-acetyloxy-29-norprotosta-17(20)Z,24-dien-3-one-21-oic acid, from (3S)-2,3-oxidosqualene. nih.govnih.gov The six conserved genes typically include those encoding an oxidosqualene cyclase (OSC), three cytochrome P450 enzymes (P450-1, P450-2, P450-3), a short-chain reductase (SDR), and an acyltransferase (AT-1). nih.gov
An example of the conserved gene cluster composition found in fusidane biosynthesis is presented in the table below:
| Gene Name | Enzyme Class | Proposed Function in Early Fusidane Biosynthesis |
| helA | Oxidosqualene Cyclase (OSC) | Cyclization of (3S)-2,3-oxidosqualene |
| helB1 | Cytochrome P450 (P450-1) | Early oxidation step(s) |
| helB2 | Cytochrome P450 (P450-2) | Early oxidation step(s) |
| helB3 | Cytochrome P450 (P450-3) | Early oxidation step(s) |
| helC | Short-Chain Dehydrogenase/Reductase (SDR-1) | Reduction step(s) |
| helD2 | Acyltransferase (AT-1) | Acylation step(s) |
This compound-Specific Gene Cluster (Cluster II) Encoding CepC2, CepB4, and CepD2
In addition to the conserved genes, the biosynthesis of this compound requires a second, distinct gene cluster. acs.orgacs.orgfigshare.comresearchgate.netmdpi.comnih.gov This cluster, sometimes referred to as Cluster II, contains three key genes responsible for tailoring the common fusidane intermediate into this compound. acs.orgacs.orgfigshare.comresearchgate.netmdpi.comnih.gov These genes encode a short-chain dehydrogenase/reductase (CepC2), a cytochrome P450 enzyme (CepB4), and an acetyltransferase (CepD2). acs.orgacs.orgfigshare.comresearchgate.netmdpi.comnih.gov The introduction of these three genes into an organism capable of producing the common intermediate has been shown to result in the production of this compound. acs.orgacs.orgfigshare.comresearchgate.netnih.gov
The genes found in the this compound-specific cluster are summarized below:
| Gene Name | Enzyme Class | Role in this compound Biosynthesis |
| cepC2 | Short-Chain Dehydrogenase/Reductase | Tailoring modification |
| cepB4 | Cytochrome P450 | Tailoring modification |
| cepD2 | Acetyltransferase | Tailoring modification |
Enzymology of this compound Biosynthesis
The final steps in this compound biosynthesis are carried out by the enzymes encoded by the specific gene cluster: CepC2, CepB4, and CepD2. These enzymes perform specific catalytic reactions to achieve the correct chemical structure of this compound. cjnmcpu.comacs.orgacs.orgfigshare.comresearchgate.netnih.gov
Multifunctional P450 Enzyme (CepB4) Catalysis
The cytochrome P450 enzyme CepB4 is a multifunctional biocatalyst in the this compound pathway. acs.orgacs.orgfigshare.comresearchgate.netnih.gov It is known to catalyze stereoselective dual oxidation reactions. cjnmcpu.comacs.orgacs.orgfigshare.comresearchgate.net Specifically, CepB4 is involved in the hydroxylation of carbons C6 and C7 of the fusidane intermediate. acs.orgacs.orgfigshare.comresearchgate.netnih.gov Research indicates that this process can proceed with C7-hydroxylation followed by C6-hydroxylation. nih.gov Additionally, CepB4 can also catalyze monooxygenation at either the C6 or C7 position, contributing to the generation of different analogues. acs.orgacs.orgfigshare.comresearchgate.net
Key catalytic activities of CepB4:
Stereoselective dual oxidation of C6 and C7. cjnmcpu.comacs.orgacs.orgfigshare.comresearchgate.net
Monooxygenation of C6 or C7. acs.orgacs.orgfigshare.comresearchgate.net
Site-Selective Acetyltransferase (CepD2) Specificity
The acetyltransferase enzyme CepD2 demonstrates site-selectivity in its catalytic activity. acs.orgacs.orgfigshare.comresearchgate.netnih.gov It is responsible for the acetylation step in this compound biosynthesis. acs.orgacs.orgfigshare.comresearchgate.netnih.gov Studies have shown that CepD2 specifically acetylates the hydroxyl group at the C6 position (C6-OH). acs.orgacs.orgfigshare.comresearchgate.netnih.govresearchgate.net While other acetylated analogues, including those acetylated at C7-OH, exist in nature, CepD2's activity is directed towards the C6-OH. acs.orgacs.orgfigshare.comresearchgate.netnih.govresearchgate.net There is also evidence suggesting that the function of CepD2 can be influenced by the presence of a 3-keto group or a C1/C2 double bond in the substrate. nih.gov
Key catalytic activity of CepD2:
Specific acetylation of C6-OH. acs.orgacs.orgfigshare.comresearchgate.netnih.govresearchgate.net
Short-Chain Dehydrogenase/Reductase (CepC2) Function
The short-chain dehydrogenase/reductase enzyme CepC2 is also part of the this compound-specific gene cluster and plays a role in the tailoring of the fusidane core. acs.orgacs.orgfigshare.comresearchgate.netmdpi.comnih.gov CepC2 has shown high sequence identity to other short-chain dehydrogenase/reductases involved in fusidane biosynthesis, such as FusC1. cjnmcpu.com Its function involves stereoselectively reducing a 3-keto group to a 3-OH. cjnmcpu.com
Key catalytic activity of CepC2:
Stereoselective reduction of a 3-keto group to 3-OH. cjnmcpu.com
Proposed Biosynthetic Pathway Intermediates and Intersecting Routes.
The biosynthesis of fusidane-type antibiotics, including this compound, originates from the cyclization of (3S)-2,3-oxidosqualene, a key intermediate in sterol biosynthesis. This cyclization leads to the formation of a protosteryl intermediate, establishing the characteristic tetracyclic skeleton of fusidanes.
An early stage of the biosynthetic pathway for this compound is shared with helvolic acid and fusidic acid. This common route is mediated by a set of six conserved enzymes encoded by genes such as helA, helB1, helC, helB2, helD2, and helB4 (or their corresponding equivalents like cepA, cepB1, cepB2, cepB3, cepC1, and cepD1). nih.gov This shared segment of the pathway culminates in the formation of a crucial common intermediate identified as 16β-acetyloxy-29-norprotosta-17(20)Z,24-dien-3-one-21-oic acid.
Following the formation of this common intermediate, the biosynthetic pathway diverges, with distinct sets of enzymes carrying out the final tailoring steps specific to each fusidane antibiotic. For this compound biosynthesis, a separate gene cluster containing three genes, cepC2, cepB4, and cepD2, is responsible for these later modifications. nih.gov
Detailed research has illuminated the roles of these tailoring enzymes. The enzyme CepB4, a cytochrome P450, exhibits multifunctional activity, catalyzing stereoselective dual oxidation at the C6 and C7 positions. It also performs monooxygenation at either C6 or C7. This enzymatic activity of CepB4 is significant as it can lead to the generation of new analogues. Another key enzyme, CepD2, is an acetyltransferase that demonstrates site-specific activity, catalyzing the acetylation of the hydroxyl group at the C6 position (C6-OH). While both C6-OH and C7-OH acetylated analogues have been observed in nature, CepD2 specifically targets C6-OH for acetylation. The enzyme CepC2 is described as a short-chain dehydrogenase/reductase and is also part of this tailoring gene cluster. nih.gov
Heterologous Expression Systems for Pathway Elucidation (e.g., Aspergillus oryzae NSAR1).
Heterologous expression systems have proven invaluable tools for dissecting and understanding the complex biosynthetic pathways of fungal natural products, including fusidane-type antibiotics like this compound. The filamentous fungus Aspergillus oryzae NSAR1 has been effectively utilized as a host organism for the heterologous expression of gene clusters involved in fusidane biosynthesis.
Studies employing Aspergillus oryzae NSAR1 have facilitated the characterization of the biosynthetic pathway. By introducing the six conserved genes responsible for the early, common pathway into A. oryzae NSAR1, researchers successfully demonstrated the production of the common intermediate, 16β-acetyloxy-29-norprotosta-17(20)Z,24-dien-3-one-21-oic acid.
Further pathway elucidation was achieved by introducing the second gene cluster containing the three tailoring genes (cepC2, cepB4, and cepD2) into the Aspergillus oryzae strain already harboring the six conserved genes. This resulted in the successful production of this compound. Stepwise introduction of these genes allowed for the systematic investigation of the function and order of enzymatic reactions within the pathway. These heterologous expression experiments in A. oryzae NSAR1 have been crucial not only for confirming the roles of specific genes and enzymes but also for isolating various intermediates and derivatives produced during the biosynthetic process.
Molecular Mechanism of Action of Cephalosporin P1
Identification of Bacterial Target: Elongation Factor G (EF-G)
Studies have established bacterial elongation factor G (EF-G) as the primary molecular target of Cephalosporin (B10832234) P1. antibioticdb.comresearchgate.netoup.comresearchgate.netnih.gov EF-G is a critical GTPase involved in protein synthesis, responsible for catalyzing the translocation step where transfer RNA (tRNA) and messenger RNA (mRNA) move through the ribosome. nih.govwikipedia.org This translocation is essential for the sequential addition of amino acids to the nascent polypeptide chain. wikipedia.orgpnas.org
Evidence for EF-G as the target is strongly supported by resistance studies. Mutations conferring resistance to Cephalosporin P1 in S. aureus have been localized to the fusA gene, which encodes EF-G. researchgate.netnih.govoup.com A complete cross-resistance has been observed between this compound and fusidic acid, another antibiotic known to inhibit EF-G. researchgate.netnih.govoup.com Furthermore, the presence of plasmid pUB101, which confers resistance to fusidic acid, also results in resistance to this compound. researchgate.netnih.gov
Molecular Basis of Elongation Factor G Inhibition by this compound
This compound inhibits bacterial protein synthesis by disrupting the function of EF-G within the ribosomal complex. antibioticdb.comresearchgate.netnih.gov EF-G's role involves facilitating the movement of tRNAs from the A and P sites to the P and E sites, respectively, and the concomitant three-nucleotide shift of the mRNA. wikipedia.orgpnas.org This process is powered by the hydrolysis of GTP by EF-G. nih.govpnas.orgresearchgate.net
While the precise binding interactions of this compound with EF-G are still under investigation, insights can be drawn from resistance mutations and comparisons with fusidic acid. Although there is complete cross-resistance between this compound and fusidic acid, the specific nature and location of fusA mutations selected by each antibiotic can differ, suggesting potentially distinct modes of interaction with the translational apparatus. researchgate.netnih.gov Resistance to fusidic acid is often linked to mutations primarily in structural domain III of EF-G, with some mutations also occurring in domains I and V. researchgate.net Fusidic acid is known to trap EF-G on the ribosome in the GDP-bound state after GTP hydrolysis, thereby preventing the dissociation of EF-G and blocking further translocation cycles. nih.gov Given its structural similarity and the observed cross-resistance, this compound is believed to interfere with the EF-G/ribosome interaction in a manner that also impedes translocation. researchgate.netnih.govresearchgate.net
Detailed research findings on resistance mutations in S. aureus highlight the central role of fusA in mediating resistance to this compound. researchgate.netnih.gov
| Antibiotic | Selection Concentration | Frequency of Resistance (approx.) | Gene Location of Mutations |
| This compound | 4 x MIC | 1.6 x 10-6 | fusA |
| Fusidic Acid | 4 x MIC | Similar to this compound | fusA (mostly), outside fusA (some) researchgate.netnih.gov |
This data indicates that mutations within the gene encoding EF-G (fusA) are the predominant mechanism leading to resistance against this compound. researchgate.netnih.gov
Distinction from Beta-Lactam Antibiotic Mechanisms of Action
The mechanism of action of this compound is fundamentally distinct from that of beta-lactam antibiotics, including the structurally unrelated beta-lactam cephalosporins. oup.comresearchgate.netwikipedia.org Beta-lactam antibiotics exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall peptidoglycan layer. wikipedia.orgnih.govbiolife-publisher.itmhmedical.com They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains, a vital step for cell wall integrity. wikipedia.orgnih.govmhmedical.comcreative-biolabs.com Inhibition of PBPs leads to a weakened cell wall and ultimately bacterial cell lysis. nih.govbiolife-publisher.itcreative-biolabs.com
In contrast, this compound, a triterpenoid (B12794562), targets bacterial protein synthesis by inhibiting EF-G. antibioticdb.comoup.comresearchgate.netnih.gov This difference in target means that this compound does not affect cell wall synthesis and its activity is not influenced by factors like PBP modifications or the production of beta-lactamases, which are common resistance mechanisms against beta-lactam antibiotics. researchgate.netnih.govwikipedia.orgnih.govbiolife-publisher.it The absence of cross-resistance between this compound and beta-lactam antibiotics further emphasizes their disparate mechanisms of action. researchgate.netnih.gov
Mechanisms of Antimicrobial Resistance to Cephalosporin P1
Plasmid-Mediated Resistance Systems (e.g., fusB)
In addition to chromosomal mutations, the acquisition of plasmid-mediated resistance determinants contributes to resistance against Cephalosporin (B10832234) P1. The presence of plasmids conferring resistance to fusidic acid, such as plasmid pUB101 which carries the fusB gene, has been shown to also confer resistance to Cephalosporin P1. oup.comnih.govoup.comresearchgate.net The fusB gene encodes a protein (FusB) that interacts with EF-G, providing protection to the bacterial translation apparatus from the inhibitory effects of fusidic acid. pnas.orgmcmaster.canih.govasm.orguu.se This mechanism of resistance mediated by fusB also results in cross-resistance to this compound. oup.com The fusB and fusC genes are recognized as acquired determinants of fusidic acid resistance in Staphylococcus species. asm.org
Role of Efflux Pump Systems in Intrinsic Resistance (e.g., AcrAB in Escherichia coli)
Efflux pump systems play a role in the intrinsic resistance of certain bacteria to this compound. For example, Escherichia coli exhibits intrinsic resistance to both fusidic acid and this compound. oup.comnih.govoup.comresearchgate.net Studies have demonstrated that the deletion of the AcrAB efflux pump system in E. coli leads to increased susceptibility to both antibiotics. oup.comnih.govoup.comresearchgate.net This finding indicates that the AcrAB efflux pump contributes to the intrinsic resistance to this compound in E. coli by actively transporting the antibiotic out of the bacterial cell, highlighting a cross-resistance mechanism mediated by this efflux system. oup.com Efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) superfamily like AcrAB-TolC in E. coli, are known to contribute significantly to both intrinsic and acquired multidrug resistance in Gram-negative bacteria by exporting a broad range of structurally diverse antimicrobial agents. asm.orgbiorxiv.org
Cross-Resistance Profiles with Related Fusidane-Type Antibiotics (e.g., Fusidic Acid)
A notable characteristic of resistance to this compound is the demonstration of complete cross-resistance with fusidic acid, a related fusidane-type antibiotic. oup.comnih.govoup.comresearchgate.net This cross-resistance is observed across different resistance mechanisms. S. aureus mutants that have developed resistance to fusidic acid through mutations in fusA also exhibit cross-resistance to this compound. oup.comnih.govoup.comresearchgate.net Similarly, fusidic acid-resistant clinical isolates show cross-resistance to this compound. oup.comnih.govoup.comresearchgate.net Furthermore, the presence of plasmid-mediated fusidic acid resistance determinants, such as fusB, confers cross-resistance to this compound. oup.comnih.govoup.comresearchgate.net The intrinsic resistance mediated by efflux pumps like AcrAB in E. coli also demonstrates cross-resistance between the two antibiotics. oup.comnih.govoup.comresearchgate.net While complete cross-resistance is observed phenotypically, the underlying genetic basis, particularly the specific fusA mutations, can differ depending on whether resistance was selected by this compound or fusidic acid. oup.comnih.govoup.comresearchgate.net
Spectrum of Antimicrobial Activity Pre Clinical Focus
Potent Activity against Gram-Positive Organisms (e.g., Methicillin-Sensitive Staphylococcus aureus (MSSA), Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Intermediate Staphylococcus aureus (VISA))
Cephalosporin (B10832234) P1 exhibits potent activity against a range of Staphylococcus aureus strains, including MSSA, MRSA, and VISA. oup.comoup.comresearchgate.netnih.gov Studies have determined its activity against panels of clinical isolates of S. aureus, demonstrating efficacy even against strains resistant to established antimicrobial agents. oup.comoup.com While slightly less active than fusidic acid against a tested panel of 67 S. aureus strains, Cephalosporin P1 still displayed excellent anti-staphylococcal activity. oup.comoup.com For example, 3-keto-cephalosporin P1, a derivative, showed an MIC of 4 µg/mL against Staphylococcus aureus, which was more potent than this compound itself. nih.gov Both this compound and 3-keto-cephalosporin P1 were active against MRSA, with an MIC of 8 µg/mL for both. nih.gov
Here is a table summarizing representative MIC data for this compound and a derivative against Staphylococcus aureus strains:
| Compound | Strain Type | MIC (µg/mL) |
| This compound | S. aureus | - |
| This compound | MRSA | 8 |
| 3-Keto-Cephalosporin P1 | S. aureus | 4 |
| 3-Keto-Cephalosporin P1 | MRSA | 8 |
Activity against Select Gram-Negative Organisms in the Context of Efflux Pump Deletion
Escherichia coli is intrinsically resistant to both fusidic acid and this compound. oup.comoup.comresearchgate.netnih.gov However, deletion of the AcrAB efflux pump in E. coli resulted in susceptibility to both antibiotics. oup.comoup.comresearchgate.netnih.gov This suggests that the AcrAB efflux pump plays a role in the intrinsic resistance of E. coli to this compound. oup.comoup.comresearchgate.netnih.gov Despite the deletion of the AcrAB efflux pump, the MICs of this compound for this E. coli mutant were noted to be greater than those observed for antibiotic-sensitive staphylococcal strains. oup.comoup.com This may indicate that poor uptake across the Gram-negative outer membrane also contributes to the reduced activity against these organisms. oup.comoup.com
Comparative Efficacy and Mutation Frequencies with Fusidic Acid and Other Anti-Staphylococcal Agents
This compound is structurally related to fusidic acid. oup.comoup.comnih.govukm.my Comparative studies have evaluated the efficacy and the frequency with which resistance mutations arise for this compound and other anti-staphylococcal agents. oup.comoup.com
This compound was found to be slightly less active than fusidic acid against a panel of 67 clinical isolates of S. aureus. oup.comoup.com
The frequency of spontaneous mutants of S. aureus resistant to this compound was determined to be 1.6 x 10-6 for selections at 4 x MIC. oup.comoup.comresearchgate.netnih.gov This frequency is similar to that observed for fusidic acid under identical conditions. oup.comoup.comresearchgate.netnih.gov When comparing mutation frequencies at 4 x MIC for several anti-staphylococcal agents, the order observed was this compound > fusidic acid > rifampicin (B610482) > norfloxacin (B1679917) > mupirocin (B1676865) > ciprofloxacin. oup.comoup.com No mutants were recovered for vancomycin (B549263) or penicillin at 4 x MIC (frequencies < 10-11). oup.comoup.com
Cross-resistance between this compound and fusidic acid has been observed. oup.comoup.comresearchgate.netnih.gov Mutations conferring resistance to this compound mapped to fusA, the gene encoding elongation factor G (EF-G), which is the target of fusidic acid. oup.comoup.comresearchgate.netnih.gov Cross-resistance also occurred in S. aureus fusA mutants selected with fusidic acid and in fusidic acid-resistant clinical isolates. oup.comoup.comresearchgate.netnih.gov The presence of plasmid pUB101, which mediates resistance to fusidic acid in S. aureus, also conferred resistance to this compound. oup.comoup.comresearchgate.netnih.gov
Despite the complete cross-resistance observed, the specific nature and location of fusA mutations in S. aureus selected with this compound frequently differed from those selected with fusidic acid. oup.comoup.comresearchgate.netnih.gov This suggests potential differences in how the two antibiotics interact with the translational apparatus, leading to the selection of distinct mutation classes. oup.comoup.comresearchgate.netnih.gov In one study, mutations in all 10 mutants selected with this compound were located in fusA, whereas in three out of 14 mutants selected with fusidic acid, resistance was attributed to mutations outside of fusA. oup.comoup.comresearchgate.netnih.gov
Here is a table comparing the mutation frequencies of S. aureus to several anti-staphylococcal agents at 4 x MIC:
| Antibiotic | Mutation Frequency (at 4 x MIC) |
| This compound | 1.6 x 10-6 |
| Fusidic Acid | Similar to 1.6 x 10-6 |
| Rifampicin | Lower than Fusidic Acid |
| Norfloxacin | Lower than Rifampicin |
| Mupirocin | Lower than Norfloxacin |
| Ciprofloxacin | Lower than Mupirocin |
| Vancomycin | < 10-11 |
| Penicillin | < 10-11 |
Note: The exact values for antibiotics other than this compound and Fusidic Acid were not provided, but their relative frequencies were indicated. oup.comoup.com
Genetic and Metabolic Engineering for Cephalosporin P1 Production and Diversification
Producing Organism: Acremonium chrysogenum
Acremonium chrysogenum is a filamentous fungus historically recognized as the primary organism for the industrial production of cephalosporin (B10832234) C, a precursor for many semi-synthetic cephalosporin antibiotics. mdpi.commdpi.comnih.gov While A. chrysogenum is best known for cephalosporin C, it also produces other secondary metabolites, including the cephalosporin P fraction, of which cephalosporin P1 is the major component. mdpi.com Although A. chrysogenum has been reclassified as Hapsidospora chrysogena, the former name is still commonly used in the context of cephalosporin production to avoid confusion. mdpi.com
Classical Strain Improvement Methodologies (e.g., Random Mutagenesis and Screening)
Classical Strain Improvement (CSI) has been a cornerstone in enhancing antibiotic production in microorganisms like Acremonium chrysogenum since the 1950s. mdpi.comresearchgate.net This involves multi-round random mutagenesis followed by screening for strains exhibiting higher yields of the target product. mdpi.comresearchgate.net Random mutagenesis, often induced by agents, has been extensively utilized in A. chrysogenum strain enhancement programs for cephalosporin synthesis. researchgate.net Early efforts in CSI with A. chrysogenum led to the development of mutant strains with significantly increased cephalosporin production compared to the wild-type isolates. mdpi.comresearchgate.netresearchgate.net For example, the Brotzu's initial strain, M8650, was a mutant, and further development by companies like Eli Lilly and Company resulted in strains like CW19, which produced three times the amount of cephalosporin as the original isolate. researchgate.net Despite the success of CSI in generating high-yielding strains, the precise molecular basis underlying these improvements was historically not fully understood. mdpi.comresearchgate.net
Genetic Manipulation of Biosynthetic Pathways for Enhanced Production
Genetic engineering techniques have been applied to Acremonium chrysogenum to further enhance cephalosporin production by manipulating the biosynthetic pathways at a molecular level. nih.gov This approach often involves increasing the genetic dose of genes encoding key enzymes in the pathway. The cephalosporin biosynthetic genes in A. chrysogenum are organized into at least two clusters: an "early" cluster containing genes like pcbAB and pcbC (involved in tripeptide formation and cyclization) and a "late" cluster with genes such as cefEF and cefG (involved in later steps like ring expansion and acetylation). nih.govresearchgate.net
Overexpression of specific genes has demonstrated increased production. For instance, over-expression of the cefEF gene, encoding the bifunctional expandase/hydroxylase enzyme, led to increased activity of this enzyme, reduced accumulation of intermediates like penicillin N, and enhanced cephalosporin C production in modified strains. Similarly, over-expressing the cefG gene, which encodes deacetylcephalosporin C acetyltransferase (the enzyme for the final step in cephalosporin C biosynthesis), also resulted in improved yields. Studies have also identified and manipulated genes encoding transporter proteins, such as cefT, cefP, and cefM, which are involved in the translocation and secretion of beta-lactam intermediates and products, further impacting production levels. researchgate.netgoogle.comnih.govresearchgate.net
Combinatorial Biosynthesis for this compound Analog Generation
Combinatorial biosynthesis offers a powerful strategy to generate novel analogues of natural products like this compound by assembling genes from different biosynthetic pathways in a host organism. researchgate.netcjnmcpu.comnih.gov This approach has been successfully employed to expand the structural diversity of fusidane-type antibiotics. researchgate.netcjnmcpu.comnih.gov
Biosynthetically Derived Analogues and Novel Structures
This compound, helvolic acid, and fusidic acid share an early biosynthetic route involving six conserved enzymes encoded by genes such as helA, helB1, helC, helB2, helD2, and helB4. nih.govacs.org These enzymes are responsible for constructing a common intermediate. nih.gov The pathways then diverge under the action of additional tailoring enzymes encoded by genes in individual gene clusters. nih.govacs.org
By randomly assembling post-tailoring genes from the biosynthetic pathways of helvolic acid, fusidic acid, and this compound in a strain producing the common intermediate, researchers have generated a significant number of fusidane-type analogues. researchgate.netnih.gov One study involving 27 gene combinations resulted in the production of 58 fusidane-type analogues, with 54 of these being novel compounds. researchgate.netnih.gov This highlights the potential of combinatorial biosynthesis to create a diverse library of derivatives. researchgate.netnih.gov
Enzymatic Promiscuity and Analog Formation
Enzymatic promiscuity, where an enzyme can catalyze reactions beyond its primary native activity, plays a role in generating structural diversity during biosynthesis. uni-regensburg.demdpi.com In the context of this compound biosynthesis and the generation of its analogues, tailoring enzymes, particularly cytochrome P450 enzymes and acetyltransferases, exhibit substrate promiscuity. nih.govacs.orgresearchgate.net
For example, the multifunctional cytochrome P450 enzyme CepB4, involved in this compound biosynthesis, can catalyze stereoselective dual oxidation at C6 and C7, as well as monooxygenation at either C6 or C7. acs.orgfigshare.com This promiscuous activity leads to the generation of different hydroxylated intermediates, contributing to the formation of various analogues. acs.orgfigshare.com Similarly, the acetyltransferase CepD2 specifically acetylates the C6-OH group, even though C7-OH acetylated analogues are also found in nature, suggesting a degree of site selectivity alongside potential broader substrate acceptance depending on the enzymatic context or other modifying enzymes present. acs.orgfigshare.com The ability of these post-tailoring enzymes to act on a range of substrates or catalyze multiple types of reactions is a key factor in expanding the chemical diversity of fusidane-type antibiotics through both natural biosynthesis and combinatorial approaches. researchgate.netnih.gov
Analytical Methodologies for Cephalosporin P1 Research and Characterization
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR))
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like Cephalosporin (B10832234) P1. hyphadiscovery.comspringernature.com It provides detailed information about the arrangement of atoms within a molecule, including the types of functional groups present and their connectivity. acs.org
For Cephalosporin P1, NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, has been instrumental in assigning its complete structural details. Studies have utilized 1H NMR and 13C NMR, along with 2D NMR experiments such as 1H–1H COSY, HSQC, and HMBC, to fully assign the NMR data for this compound and its related isomers, like isothis compound. scinews.uz These analyses reveal the presence of specific carbon types, such as carbonyls, oxygenated methines, and olefinic carbons, consistent with its molecular formula and triterpene structure. scinews.uz The interpretation of chemical shifts and coupling patterns in NMR spectra allows researchers to confirm the positions of various substituents, including the acetyloxy and hydroxyl groups characteristic of this compound. drugfuture.comscinews.uz NMR data can also be used for stereochemical determination. uic.edu
Detailed NMR spectroscopic analysis has been crucial not only for confirming the structure of this compound isolated from natural sources but also for characterizing derivatives or metabolites. scinews.uzresearchgate.net For instance, comparative analysis of NMR data between this compound and its biotransformation products, such as 3-keto-cephalosporin P1, allows for the precise localization of structural modifications. scinews.uz
Chromatographic Techniques for Isolation, Purification, and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the isolation, purification, and assessment of the purity of this compound. nih.govnih.gov HPLC offers high resolving power, making it suitable for separating this compound from the mixture of compounds present in crude extracts, such as the other cephalosporins (P2, P3, P4, P5) found in Cephalosporium cultures. drugfuture.com
Reversed-phase HPLC is a commonly employed mode for the analysis of cephalosporins. nih.govnih.gov This technique typically utilizes a stationary phase with hydrophobic properties and a mobile phase consisting of a mixture of water or an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov By adjusting the composition of the mobile phase (e.g., using gradient elution), effective separation of compounds based on their differential partitioning between the stationary and mobile phases can be achieved. frontiersin.org
HPLC is used in various stages of this compound research, from initial isolation from fermentation broths to final purification for structural studies and biological assays. frontiersin.orggoogle.com The purity of isolated this compound can be assessed by analyzing the resulting chromatogram, where a single, well-defined peak at a specific retention time indicates a high level of purity. doi.org Method validation for HPLC analysis of cephalosporins typically includes evaluating parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). nih.gov
Data from chromatographic purification steps often show the elution profile of the target compound. For instance, in the purification of related compounds, active fractions containing the desired molecules were collected based on their retention times in HPLC. frontiersin.org
Table 1: Analytical Techniques Applied to this compound Research
| Technique | Application | Key Information Provided |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Atomic connectivity, functional groups, stereochemistry. |
| High-Performance Liquid Chromatography (HPLC) | Isolation, Purification, Purity Assessment | Separation from mixtures, confirmation of purity. |
Table 2: Reported NMR Spectroscopic Findings for this compound (Based on related studies)
| NMR Technique | Key Findings/Information | Source Type |
| 1H NMR | Chemical shifts and coupling patterns indicating proton environments. | Research Paper |
| 13C NMR | Chemical shifts indicating different carbon types (e.g., carbonyl, olefinic, sp3). scinews.uz | Research Paper |
| 1H-1H COSY | Correlation between coupled protons, revealing connectivity. scinews.uz | Research Paper |
| HSQC | Correlation between protons and the carbons they are directly attached to. scinews.uzresearchgate.net | Research Paper |
| HMBC | Correlation between protons and carbons separated by multiple bonds, revealing connectivity across quaternary centers. scinews.uzhyphadiscovery.com | Research Paper |
The application of these analytical techniques is fundamental to understanding the chemical identity and purity of this compound, supporting further research into its properties and potential applications.
Evolutionary Aspects of Cephalosporin P1 Biosynthesis
Phylogenetic Relationship with Other Fusidane-Type Antibiotics
Fusidane-type antibiotics, such as cephalosporin (B10832234) P1, fusidic acid, and helvolic acid, exhibit structural similarities, which is reflected in their shared early biosynthetic steps. acs.orgresearchgate.netnih.gov The biosynthetic gene clusters (BGCs) responsible for their production have been investigated across numerous fungal genomes to understand their evolutionary history. A study analyzing 1284 fungal genomes identified the presence of fusidane BGCs in Pezizomycotina fungi, including one BGC for cephalosporin P1, four for fusidic acid, and twelve for helvolic acid. nih.govresearchgate.netoup.com
Phylogenetic analyses comparing the gene trees of core enzymes within the fusidane BGCs with the species trees of the producing fungi have revealed inconsistencies. nih.govoup.com For instance, while the four fusidic acid BGCs were monophyletic in gene trees, the phylogenetic relationships of their host species (e.g., Fusidium coccineum, Paecilomyces hepialid, Microsporum canis, and Nectria gypsea) were distant, indicating a conflict between BGC phylogeny and species phylogeny. nih.gov Similarly, the phylogenetic relationships of helvolic acid BGCs in the genus Aspergillus were not consistent with the species tree. nih.gov These topological conflicts suggest a complex evolutionary history for fusidane BGCs. nih.gov
The distribution of fusidane BGCs is sparse across the fungal phylogenetic tree, with producing species distributed in different classes, primarily Eurotiomycetes and Sordariomycetes within the Pezizomycotina subphylum. nih.gov This patchy distribution, coupled with the phylogenetic conflicts, points towards evolutionary mechanisms beyond simple vertical inheritance. nih.gov
Horizontal Gene Transfer Events in Fusidane Biosynthetic Gene Clusters
The observed discrepancies between fusidane BGC phylogeny and fungal species phylogeny strongly suggest the significant role of horizontal gene transfer (HGT) in the evolution and dissemination of these gene clusters. nih.govresearchgate.netoup.com HGT allows for the transfer of genetic material between distantly related organisms, which can lead to the acquisition of entire metabolic pathways. nih.govresearchgate.netbiorxiv.org
Phylogenetic analyses have indicated multiple HGT events in the evolutionary trajectory of fusidane BGCs. nih.govresearchgate.netoup.com Specifically, studies have identified six HGT events, including transfers across different fungal classes such as Eurotiomycetes and Sordariomycetes, transfers between genera within the Sordariomycetes class, and transfers within the Aspergillus genus. nih.govresearchgate.netoup.com
Detailed research findings support these HGT events. For example, reconciliation analysis between BGC gene trees and species trees has described a consensus evolutionary scenario involving interspecies HGT events. nih.gov One proposed scenario suggests that the fusidic acid BGC in Fusidium coccineum may represent a common ancestor, with subsequent transfers to Microsporum canis, Nectria gypsea, and Paecilomyces hepialid. nih.gov
The ancestral fusidane BGC is hypothesized to have originated from Zoopagomycota through ancient HGT events, based on the phylogenetic trees of key enzymes like oxidosqualene cyclase (OSC) and cytochrome P450 genes. researchgate.netoup.com These findings extensively clarify the evolutionary trajectory of fusidane BGCs through HGT among distantly related fungi and provide insights into the evolutionary mechanisms of fungal metabolic pathways. nih.govresearchgate.netoup.com
The presence of fusidic acid resistance genes, such as fusB and fusC, in bacteria also highlights the potential for horizontal gene transfer of resistance mechanisms, although this is distinct from the biosynthesis gene clusters in fungi. nih.govplos.orgasm.org
Data Table: Distribution of Fusidane BGCs in Pezizomycotina Fungi
| Fusidane-Type Antibiotic | Number of Identified BGCs | Fungal Subphylum |
| This compound | 1 | Pezizomycotina |
| Fusidic acid | 4 | Pezizomycotina |
| Helvolic acid | 12 | Pezizomycotina |
Q & A
Q. What is the molecular structure of Cephalosporin P1, and how was it historically characterized?
this compound is a macrocyclic antibiotic isolated from Cephalosporium species. Initial structural elucidation involved chromatographic separation, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to identify its five-component molecular composition, with P1 as the predominant form. Historical studies by Florey et al. (1951) confirmed its structure through comparative analysis with related derivatives like isothis compound .
Q. What experimental methodologies are used to assess this compound’s antibacterial activity?
Early studies employed in vitro agar diffusion assays against Mycobacterium tuberculosis and Gram-positive bacteria, with minimum inhibitory concentration (MIC) determinations. Toxicity profiles were established using animal models (e.g., mice), comparing results to penicillin and oxytetracycline . Current protocols recommend standardized CLSI (Clinical and Laboratory Standards Institute) guidelines for reproducibility, including controlled inoculum size and growth media .
Q. How can researchers ensure the purity of newly synthesized this compound derivatives?
Purity validation requires a combination of high-performance liquid chromatography (HPLC) for separation, NMR for structural confirmation, and MS for molecular weight verification. For novel derivatives, elemental analysis and X-ray crystallography may supplement characterization. Documentation must adhere to journal guidelines, with detailed experimental procedures in supplementary materials .
Advanced Research Questions
Q. What strategies resolve contradictions in reported antibacterial efficacy of this compound across studies?
Discrepancies often arise from variability in bacterial strains, assay conditions (e.g., pH, temperature), or compound solubility. Researchers should:
Q. How can the synthesis of this compound derivatives be optimized to enhance bioactivity?
Structure-activity relationship (SAR) studies guide derivatization. For example, modifying the carboxyl group of this compound (as in derivatives 3–5 from Zhang et al., 2015) improved stability. Key steps include:
Q. What experimental models best study resistance development in Mycobacterium tuberculosis exposed to this compound?
Serial passage assays under sub-inhibitory concentrations can track resistance mutations. Genomic sequencing (e.g., whole-genome sequencing) identifies mutations in target genes (e.g., fusA encoding elongation factor G). Complementary in vitro transcription-translation assays quantify target affinity changes .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Accelerated stability testing (e.g., ICH Q1A guidelines) evaluates degradation kinetics. Parameters include:
- Temperature/humidity-controlled chambers (e.g., 40°C/75% RH).
- HPLC-MS to monitor degradation products (e.g., oxidation byproducts).
- Kinetic modeling (Arrhenius equation) to predict shelf-life .
Methodological Frameworks for Research Design
- PICO Framework : Use Population (bacterial strain), Intervention (this compound concentration), Comparison (existing antibiotics), and Outcome (MIC reduction) to formulate hypotheses .
- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (mechanistic novelty), Novel (gap in SAR data), Ethical (non-clinical focus), and Relevant (antimicrobial resistance context) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
